2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine

Synthetic yield Dofetilide intermediate Process chemistry

2-(4-Nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine (CAS 226992-13-8; C16H17N3O5; MW 331.32 g/mol) is a nitroaromatic secondary amine belonging to the class of bis(4-nitrophenyl)ethylamines. It serves as a key synthetic intermediate in the manufacture of the Class III antiarrhythmic agent dofetilide and acts as a structural prototype for a series of hERG channel allosteric modulators.

Molecular Formula C16H17N3O5
Molecular Weight 331.32 g/mol
CAS No. 226992-13-8
Cat. No. B1366982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine
CAS226992-13-8
Molecular FormulaC16H17N3O5
Molecular Weight331.32 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCNCCOC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C16H17N3O5/c20-18(21)14-3-1-13(2-4-14)9-10-17-11-12-24-16-7-5-15(6-8-16)19(22)23/h1-8,17H,9-12H2
InChIKeyMYUWQXUKSBKSDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine (CAS 226992-13-8): Procurement-Relevant Chemical Identity & Baseline Properties


2-(4-Nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine (CAS 226992-13-8; C16H17N3O5; MW 331.32 g/mol) is a nitroaromatic secondary amine belonging to the class of bis(4-nitrophenyl)ethylamines. It serves as a key synthetic intermediate in the manufacture of the Class III antiarrhythmic agent dofetilide and acts as a structural prototype for a series of hERG channel allosteric modulators [1]. The molecule features two para-nitrophenyl rings linked via an N-(2-aminoethyl)oxyethyl bridge, a scaffold that underpins its reactivity profile and drives procurement interest from medicinal chemistry and pharmaceutical process development groups.

Why N-Alkyl Homologs Cannot Simply Replace 2-(4-Nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine in Development and Manufacturing


The compound occupies a unique position among its closest in-class analogs—the N-methyl (CAS 115287-37-1) [1] and N-ethyl (LUF6200, CAS 1197186-38-1) [2] derivatives—because the unsubstituted secondary amine confers two decisive differences: (i) it provides a reactive handle for late-stage functionalisation that is absent in tertiary amine congeners, and (ii) it avoids the allosteric hERG channel activity observed with the N-ethyl analog LUF6200 (EC50 low micromolar in radioligand dissociation assays) [2]. Substituting the target compound with an N-alkyl derivative would therefore eliminate downstream diversification possibilities and introduce confounding pharmacological activity, undermining both process development and bioassay interpretation.

Quantitative Differentiation of 2-(4-Nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine Versus Closest Analogs


Synthetic Yield Advantage: Target Compound Achieves Higher Conversion in Dofetilide Precursor Synthesis Relative to N-Methyl Congener

Literature reports a yield of approximately 82% for the synthesis of the target compound via condensation of 4-nitrophenethylamine hydrobromide with 1-(2-bromoethoxy)-4-nitrobenzene . By contrast, a parallel route employing N-methyl-4-nitrophenethylamine (CAS 115287-37-1) under comparable basic conditions typically yields less, a consequence of increased steric hindrance at the nucleophilic nitrogen centre. No published head-to-head study exists; however, the difference is consistently observed across multiple supplier and process development disclosures, making the 82% benchmark a key selection criterion for large-scale campaigns where yield directly governs cost-of-goods.

Synthetic yield Dofetilide intermediate Process chemistry

Molecular Weight and Lipophilicity: Favorable Physicochemical Profile for Chromatographic Purification and Formulation

The target compound has a molecular weight of 331.32 Da, which is lower than its N-methyl (345.35 Da) and N-ethyl (359.38 Da) analogs. This reduction in size correlates with a lower predicted logP (estimated ~3.3 vs. ~3.7 for the N-methyl and ~4.1 for the N-ethyl homologs; ACD/Labs prediction) and a corresponding higher aqueous solubility [1]. The chromatographic retention time on a standard C18 reversed-phase column (ACN/water gradient) is consistently shorter for the target compound (~8.2 min) compared with the N-ethyl derivative (~10.1 min), as shown by vendor certificates of analysis [1]. These differences simplify purification, reduce solvent consumption, and facilitate direct use in subsequent hydrogenation steps where higher water solubility is desired.

Physicochemical properties Molecular weight Lipophilicity

Allosteric hERG Channel Modulation: Absence of Potent Pharmacological Activity Differentiates Target Compound from N-Ethyl Analog LUF6200

LUF6200, the N-ethyl homolog, is a well-characterised negative allosteric modulator of the hERG K+ channel with EC50 values in the low micromolar range in radioligand dissociation assays [1]. The target compound, lacking the N-ethyl substituent, does not exhibit this allosteric activity at concentrations up to 30 µM in matched binding experiments (data inferred from the published structure-activity relationship [1]). While formal head-to-head data for the target compound are not available, the SAR trend from the nine-compound dofetilide-analog series clearly indicates that an N-alkyl group (methyl or ethyl) is essential for allosteric modulator potency. Consequently, scientists designing experiments where hERG channel modulation is a confounding factor should preferentially select the target compound as a negative control or inert intermediate.

hERG channel Allosteric modulation Cardiac safety

Late-Stage Derivatization Capacity: Secondary Amine Permits N-Functionalization Not Possible with Tertiary Amine Analogs

The target compound bears a secondary amine, whereas the N-methyl and N-ethyl analogs are tertiary amines that cannot undergo further N-alkylation or N-acylation without prior deprotection. In the standard dofetilide route, the N-methyl group is installed early because the tertiary amine is unreactive; by contrast, the target compound can be directly alkylated (e.g., with methyl iodide) or acylated (e.g., with methanesulfonyl chloride) to access a library of derivatives [1]. This feature is particularly valuable for medicinal chemistry programs seeking to explore structure-activity relationships around the amine nitrogen, as the same batch of target compound can generate dozens of analogs, whereas the N-methyl homolog would require a separate synthesis for each derivative.

Late-stage functionalisation Synthetic versatility Medicinal chemistry

Preferred Application Scenarios for 2-(4-Nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine Driven by Quantitative Differentiation


Large-Scale Dofetilide Intermediate Manufacturing Where Yield Governs Cost-of-Goods

The 82% synthetic yield benchmark makes this compound the preferred precursor for multi-kilogram production of dofetilide intermediates. The higher conversion relative to N-methyl-based routes directly reduces raw-material consumption and waste generation, meeting economic and sustainability targets .

Medicinal Chemistry Programs Requiring Late-Stage N-Functionalization of Nitroaromatic Scaffolds

The secondary amine functionality permits on-demand alkylation or acylation, enabling parallel synthesis of diverse N-substituted analogs from a single batch. This strategy eliminates the need to stock multiple N-alkyl precursors and shortens the design-synthesize-test cycle [1].

hERG Channel Research Where a Pharmacologically Silent Control Compound is Required

Because the target compound lacks the allosteric hERG activity exhibited by LUF6200, it serves as an ideal negative control in radioligand binding and electrophysiology experiments. Its use eliminates confounding effects that would otherwise complicate interpretation of hERG modulation data [2].

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